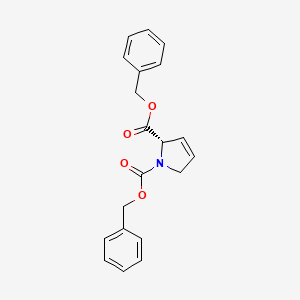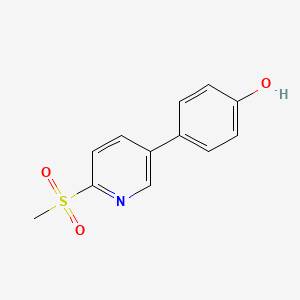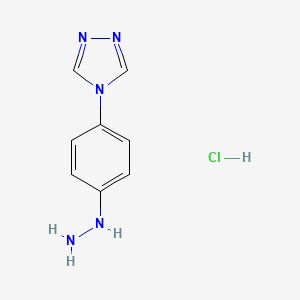
4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazinyl group attached to a phenyl ring, which is further connected to a triazole ring, forming a complex molecular structure. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride typically involves multiple steps, starting with the preparation of the hydrazinylphenyl intermediate. This intermediate is then reacted with a triazole precursor under controlled conditions to form the final product. Common reagents used in these reactions include hydrazine hydrate, phenylhydrazine, and triazole derivatives. The reaction conditions often involve refluxing in solvents like ethanol or methanol, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product.
化学反応の分析
Types of Reactions
4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted phenyl-triazole compounds. These products have diverse applications in different fields, including materials science and pharmaceuticals.
科学的研究の応用
4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The triazole ring can interact with various biological receptors, influencing signal transduction pathways and cellular processes. These interactions contribute to the compound’s biological effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
- 4-Hydrazinylphenyl pivalate hydrochloride
- (4-Hydrazinylphenyl)methanol hydrochloride
- (4-Hydrazinylphenyl)hydrazine dihydrochloride
Uniqueness
4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride stands out due to its unique combination of a hydrazinyl group and a triazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
特性
CAS番号 |
154594-26-0 |
|---|---|
分子式 |
C8H11Cl2N5 |
分子量 |
248.11 g/mol |
IUPAC名 |
[4-(1,2,4-triazol-4-yl)phenyl]hydrazine;dihydrochloride |
InChI |
InChI=1S/C8H9N5.2ClH/c9-12-7-1-3-8(4-2-7)13-5-10-11-6-13;;/h1-6,12H,9H2;2*1H |
InChIキー |
DEHLXOLUGKFNCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NN)N2C=NN=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


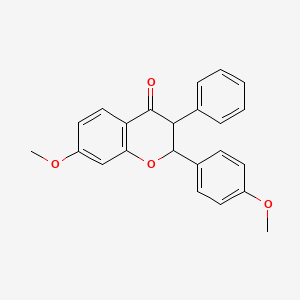
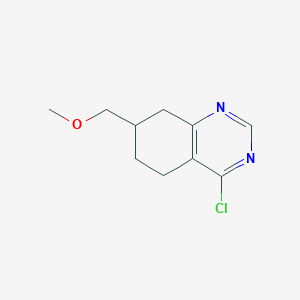
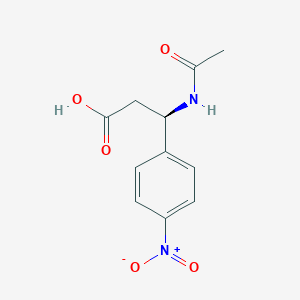
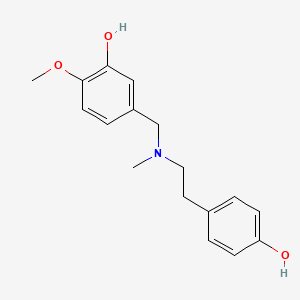
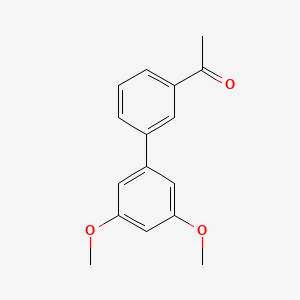

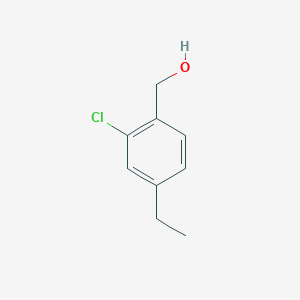
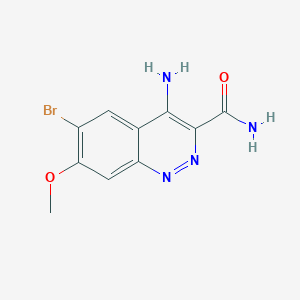
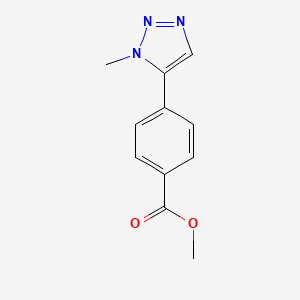
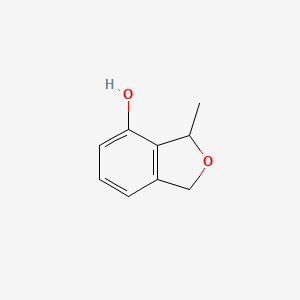
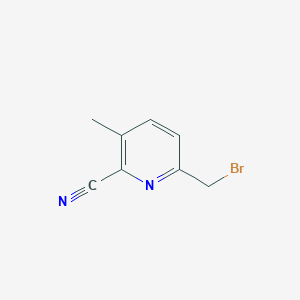
![Benzo[c][1,6]naphthyridin-1(2H)-one, 4-(2-cyclopropylethynyl)-9-(1H-pyrazol-4-yl)-6-[[(1R)-1,2,2-trimethylpropyl]amino]-](/img/structure/B8317623.png)
